molecular formula C11H8ClN3O4 B7681769 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole

1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole

Cat. No. B7681769
M. Wt: 281.65 g/mol
InChI Key: WORSTMVNSGXYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response. In

Mechanism of Action

1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole inhibits 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole by binding to a specific pocket on the enzyme, preventing it from binding to foreign DNA. This inhibition prevents the activation of the immune response and has been shown to be effective in reducing inflammation and tumor growth in animal models.
Biochemical and Physiological Effects:
In addition to its inhibition of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole, 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes involved in the immune response, including STING and TBK1. Additionally, it has been shown to have anti-inflammatory effects and to reduce the production of cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole in lab experiments is its potency and specificity for 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole inhibition. However, one of the limitations is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole. One area of interest is its potential as a therapeutic agent in autoimmune disorders, cancer, and viral infections. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is potential for the development of new compounds based on the structure of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole that could have even greater potency and specificity for 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole inhibition.

Synthesis Methods

The synthesis of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole involves a multi-step process that begins with the reaction of 7-chloro-1,3-benzodioxole with methylamine to produce 7-chloro-1,3-benzodioxole-5-methylamine. This intermediate is then reacted with 4-nitropyrazole in the presence of a palladium catalyst to yield the final product.

Scientific Research Applications

1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole has been studied extensively in scientific research due to its potent inhibition of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole. This enzyme plays a crucial role in the innate immune response by detecting foreign DNA and initiating an immune response. Inhibition of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole has been shown to have therapeutic potential in a variety of diseases, including autoimmune disorders, cancer, and viral infections.

properties

IUPAC Name

1-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c12-9-1-7(2-10-11(9)19-6-18-10)4-14-5-8(3-13-14)15(16)17/h1-3,5H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORSTMVNSGXYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole

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